molecular formula C12H18BrNO B1525432 3-bromo-N-(2-butoxyethyl)aniline CAS No. 1247147-26-7

3-bromo-N-(2-butoxyethyl)aniline

Cat. No.: B1525432
CAS No.: 1247147-26-7
M. Wt: 272.18 g/mol
InChI Key: ZGWNBYQDKMFESH-UHFFFAOYSA-N
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Description

3-bromo-N-(2-butoxyethyl)aniline is a chemical compound with the molecular formula C12H18BrNO . It has a molecular weight of 272.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 272.19 .

Scientific Research Applications

Synthesis and Structural Properties

3-Bromo-N-(2-butoxyethyl)aniline is a brominated compound whose structural analogs have been extensively studied for various scientific applications. For instance, the synthesis and bromination of 2-(tert-butyl-NNO-azoxy)aniline have led to the production of bromoanilines, showcasing the potential for creating derivatives of this compound for specific applications Churakov et al., 1994. Additionally, studies on all-para-brominated poly(N-phenyl-m-aniline)s have shed light on the structural properties of brominated aniline derivatives, revealing their ability to adopt helical structures and showing potential for unique chemical properties and applications Ito et al., 2002.

Chemical Synthesis and Reactions

The reactivity of brominated aniline compounds is a key area of interest. Research on 3-bromacetyl-4-hydroxy-6-methyl-2H-pyran-2-ones, closely related to this compound, with different amines, has led to various reaction outcomes, indicating the potential for diverse synthetic routes and products when working with brominated aniline derivatives Briel et al., 2009. Furthermore, the synthesis of polyurethane cationomers incorporating anil groups suggests potential applications in creating materials with unique properties such as fluorescent behavior Buruianǎ et al., 2005.

Material Science and Photoluminescence

The inclusion of bromoaniline structures in polymers and materials has been explored, potentially opening avenues for the use of this compound in the development of new materials. Studies on heterodifunctional polyfluorenes, for example, have shown promising results in producing nanoparticles with high fluorescence brightness, indicating possible applications in optoelectronic devices or sensors Fischer et al., 2013.

Properties

IUPAC Name

3-bromo-N-(2-butoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNBYQDKMFESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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